molecular formula C15H15F3N2O2 B2693919 N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 1223643-19-3

N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2693919
CAS No.: 1223643-19-3
M. Wt: 312.292
InChI Key: MVBYNVMPNMMCRW-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound characterized by the presence of a cyano group, a cyclopropyl group, and a trifluoromethyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Cyano Group: The cyano group is usually introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.

    Attachment of the Trifluoromethyl-Substituted Phenoxy Group: This step involves the reaction of a trifluoromethyl-substituted phenol with an appropriate acylating agent to form the phenoxyacetamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines or other functional groups.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Bases like sodium hydroxide or potassium tert-butoxide are typical reagents for nucleophilic aromatic substitution.

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Primary amines, secondary amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[4-(trifluoromethyl)phenoxy]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[3-(difluoromethyl)phenoxy]acetamide

Uniqueness

Compared to similar compounds, this compound is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-14(9-19,10-5-6-10)20-13(21)8-22-12-4-2-3-11(7-12)15(16,17)18/h2-4,7,10H,5-6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBYNVMPNMMCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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